One of the most prevalent applications of NCS in scientific research is as a chlorinating agent. The highly reactive N-Cl bond in its structure readily releases a chlorine cation (Cl⁺), facilitating the introduction of a chlorine atom into various organic molecules. This ability makes NCS valuable for:
While primarily known for its chlorination capabilities, NCS also demonstrates mild oxidizing properties. This characteristic makes it useful for:
Beyond its roles in chlorination and oxidation, NCS finds applications in various other scientific research fields:
N-Chlorosuccinimide is an organic compound with the molecular formula and a molecular weight of approximately 133.53 g/mol. It is a white crystalline solid that serves primarily as a chlorinating and oxidizing agent in organic synthesis. The compound is derived from succinimide by substituting the nitrogen-hydrogen bond with a nitrogen-chlorine bond, resulting in a highly reactive N–Cl bond that acts as a source of electrophilic chlorine in various
NCS is a corrosive and harmful compound. Here are some safety concerns:
N-Chlorosuccinimide finds diverse applications in organic chemistry, including:
The synthesis of N-Chlorosuccinimide typically involves the chlorination of succinimide using chlorine sources such as sodium hypochlorite or t-butylhypochlorite. The reaction can be represented as follows:
This method allows for efficient production while maintaining high yields . Other methods may include photo
Studies have shown that N-Chlorosuccinimide can interact violently with certain organic compounds, leading to explosive reactions. For instance, its reaction with alcohols or hydrazines can be extremely hazardous. Therefore, understanding these interactions is critical for safe laboratory practices when using this reagent .
N-Chlorosuccinimide belongs to a class of compounds known as N-halosuccinimides. Here are some similar compounds and their unique characteristics:
Compound | Formula | Unique Features |
---|---|---|
N-Iodosuccinimide | C4H4IN2O2 | Contains iodine; used for iodination reactions. |
N-Bromosuccinimide | C4H4BrN2O2 | Contains bromine; effective for bromination. |
Chloramine-T | C7H7ClN2O2S | A chlorinating agent with additional sulfonamide functionality. |
Trichloroisocyanuric acid | C3Cl3N3O3 | A potent chlorinating agent used for water treatment. |
1,3-Dichloro-5,5-dimethylhydantoin | C5H8Cl2N2O | A chlorinating agent with applications in organic synthesis. |
N-Chlorosuccinimide stands out due to its specific reactivity profile as a selective chlorinating agent that avoids electrophilic addition pathways common to other halogenating agents . Its unique ability to facilitate mild oxidations further distinguishes it from these related compounds.
The synthesis of N-chlorosuccinimide involves the chlorination of succinimide through various methods, each with distinct advantages and limitations. These methods have evolved significantly since NCS was first synthesized in 1886 using chlorinated lime.
Industrial production of NCS requires methodologies that balance efficiency, cost-effectiveness, and product purity. Several approaches have been developed to meet these requirements.
A patent-protected process involves using succinic acid as the primary raw material, offering an economically viable route to high-purity N-chlorosuccinimide. This method is particularly valuable for producing NCS at scale for applications as both a germicide and chlorinating agent.
For large-scale synthesis, the solid-liquid-thermal-decomposition (SLTD) method has proven effective for related compounds, suggesting potential applicability to NCS production. This approach is easy to perform, time-saving, and cost-effective, making it ideal for scale-up syntheses.
A Japanese patent describes an economical production method that yields high-purity N-chlorosuccinimide suitable for industrial applications as a germicide or chlorinating agent. This process addresses challenges in existing methods that used potentially hazardous or inefficient approaches.
Method | Starting Materials | Advantages | Challenges | Scale Potential |
---|---|---|---|---|
Succinic acid-based process | Succinic acid | Economical, high purity | Proprietary process | High |
SLTD-adapted method | Succinimide, chlorinating agent | Easy operation, time-saving, cost-effective | Requires optimization for NCS | High |
Japanese patented process | Undisclosed | Economical, high purity product | Requires specialized equipment | High |
Polyvinylpyridine process | Succinimide, molecular chlorine | Non-aqueous, controlled reaction | Uses specialized polymer | Medium-High |
The chlorination of succinimide represents the core reaction in NCS synthesis. Optimizing this process requires careful control of reaction conditions to maximize yield and purity.
One significant advancement involves a non-aqueous method that employs a cross-linked polyvinylpyridine copolymer (containing 1-10% cross-linking) as an HCl scavenger. This copolymer is weakly basic and insoluble in organic solvents, allowing it to rapidly remove hydrogen chloride from the reaction medium and shift the equilibrium toward N-chloroimide formation. Importantly, this polymer can be readily removed by filtration after the reaction.
This reaction is typically conducted at temperatures between -10°C and +50°C under substantially non-aqueous conditions. The polyvinylpyridine copolymer eliminates the need for a tertiary amine catalyst, which was required in previous methods using epoxy compounds for HCl removal.
Research has identified several critical parameters that influence the chlorination reaction:
Several chlorinating agents can be employed in N-chlorosuccinimide synthesis, each offering distinct advantages and limitations.
Sodium Hypochlorite (NaOCl):
This reagent, commonly available as household bleach, offers advantages in terms of safety and accessibility. The reaction typically occurs in acetic acid or inorganic acid solvents at temperatures below 10°C. Yields of approximately 85% have been reported using this method. The reaction can be represented as:
Succinimide + NaOCl → N-Chlorosuccinimide + NaOH
Chlorine Gas (Cl₂):
Direct chlorination using molecular chlorine offers an alternative approach. However, traditional aqueous methods face significant drawbacks:
The innovation of non-aqueous chlorination methods addresses these challenges. A process using molecular chlorine in an inert organic solvent (typically a halogenated aliphatic hydrocarbon) at temperatures between -10°C and +40°C has been developed. This approach eliminates the hydrolysis and degradation issues associated with aqueous methods.
t-Butyl Hypochlorite:
This reagent provides another alternative for N-chlorosuccinimide synthesis. The reaction occurs in acetic acid solvent at 0°C, yielding approximately 31% of N-chlorosuccinimide. While the yield is lower than other methods, this approach offers advantages in terms of reaction control and selectivity.
Potassium Hypochlorite:
Using potassium hypochlorite in acetic acid at 0°C provides excellent yields (approximately 85%), making it competitive with sodium hypochlorite methods.
Chlorinating Agent | Reaction Conditions | Typical Yield | Advantages | Limitations |
---|---|---|---|---|
Sodium Hypochlorite | Acetic acid/inorganic acid, <10°C | 85% | Safe, accessible, good yield | Potential hydrolysis issues |
Chlorine Gas (aqueous) | Aqueous solution, strong base | Variable | Direct chlorination | Poor Cl₂ solubility, hydrolysis issues, nitrogen trichloride risk |
Chlorine Gas (non-aqueous) | Halogenated solvent, -10°C to +40°C, HCl acceptor | High | Avoids hydrolysis, controlled reaction | Requires specialized equipment, HCl management |
t-Butyl Hypochlorite | Acetic acid, 0°C | 31% | Good selectivity | Lower yield |
Potassium Hypochlorite | Acetic acid, 0°C | 85% | Excellent yield | Less accessible than NaOCl |
The substrate scope encompasses aryl rings bearing electron-donating (e.g., -OMe, -NH₂) and electron-withdrawing (e.g., -NO₂, -CN) groups, though sterically hindered substrates exhibit reduced yields [1]. This method bypasses the need for transition-metal catalysts or harsh acidic conditions, making it advantageous for synthesizing photoswitchable azobenzene derivatives used in molecular machines and optoelectronic materials.
NCS serves as an efficient on-resin disulfide-forming reagent in solid-phase peptide synthesis (SPPS), completing bond formation within 15 minutes in dimethylformamide (DMF) [2] [3]. Unlike iodine or thallium(III) trifluoroacetate, NCS is compatible with acid-labile protecting groups such as trityl (Trt) and 4-methoxytrityl (Mmt), which are critical for regioselective disulfide formation in peptides containing multiple cysteine residues [3]. For example, NCS enabled the synthesis of oxytocin and α-conotoxin SI, the latter requiring precise pairing of cysteine residues without over-oxidation [3].
A notable advantage of NCS is its tolerance toward oxidation-prone amino acids. Methionine-containing peptides undergo disulfide formation without significant side reactions when using 1 equivalent of NCS, while tryptophan residues remain intact even at higher NCS concentrations (2 equivalents) [3]. This compatibility simplifies the synthesis of complex peptides, as illustrated by the successful preparation of a Met-enkephalin analog containing both methionine and cysteine [3].
NCS mediates the chlorination of thiophenols to sulfenyl chlorides through a two-stage process involving HCl-catalyzed Cl₂ release [4]. Initial slow chlorination of the thiol (e.g., 4-methoxythiophenol) by NCS generates sulfenyl chloride and succinimide, with subsequent HCl production accelerating Cl₂ liberation from residual NCS [4]. The released Cl₂ rapidly converts remaining thiol to sulfenyl chloride, leading to sigmoidal reaction kinetics.
Table 1: Key Kinetic Parameters in Thiol Chlorination
Parameter | Value | Conditions |
---|---|---|
Bimolecular rate constant (k₁) | 0.027 M⁻¹s⁻¹ | [H₂O] ≈ 2 mM in DCM [4] |
Thiol consumption rate | 5.0 M⁻¹s⁻¹ | Pseudo first-order [4] |
Critical [H₂O] threshold | 8–10 mM | HCl-dependent [4] |
The presence of hydroxylic additives (e.g., H₂O, i-PrOH) alters the reaction pathway, favoring sulfinyl or sulfonyl chloride formation via organosulfur trichloride intermediates [4]. Cyclohexene efficiently traps sulfenyl chlorides as β-chlorothioethers (kₑₙₑ/kₛₕ ≥ 20), providing a method to attenuate autoaccelerating kinetics [4].
While the provided sources focus on NCS’s applications in azobenzene synthesis, disulfide formation, and thiol chlorination, its utility in halocyclization reactions is well-documented in broader literature. NCS-generated sulfenyl chlorides serve as electrophilic intermediates capable of initiating intramolecular cyclizations to form sulfur-containing heterocycles. For instance, thioether-tethered alkenes can undergo NCS-mediated chlorocyclization to yield thiiranium ions, which are precursors to tetrahydrothiophene derivatives. Though specific examples from the provided studies are limited, the mechanistic parallels to NCS’s established role in electrophilic chlorination suggest its potential in constructing five- and six-membered heterocyclic systems.
Corrosive;Irritant